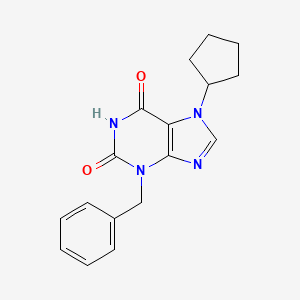
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C17H18N4O2 and a molecular weight of 310.36 g/mol . It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the condensation of appropriate purine precursors with benzyl and cyclopentyl groups under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability . The process is designed to minimize waste and ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or amines, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds . Substitution reactions can result in various substituted purine derivatives with different functional groups .
科学的研究の応用
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
作用機序
The mechanism of action of 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors . It may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-benzyl-7-isobutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 3-benzyl-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its cyclopentyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds .
生物活性
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic potential. Various research findings and case studies are reviewed to provide a comprehensive understanding of its biological implications.
Molecular Structure
The molecular formula of this compound is C16H20N4O2. The structure features a purine core with a benzyl and cyclopentyl substituent that may influence its biological activity.
The compound is characterized by:
- Molecular Weight : 284.36 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Stability : Generally stable under standard laboratory conditions.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:
- Adenosine Receptor Modulation : The compound interacts with adenosine receptors (A1 and A2A), which are involved in various physiological processes including inflammation and neuroprotection .
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes linked to cancer progression and inflammatory responses .
Pharmacological Effects
The pharmacological profiles of this compound suggest potential therapeutic applications:
- Anti-inflammatory Effects : Studies have demonstrated that the compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
- Antitumor Activity : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines, possibly through modulation of signaling pathways associated with cell growth .
Study on CRF(1) Receptor Antagonism
A study focused on related purine derivatives found that compounds similar to this compound exhibited significant antagonistic activity at the corticotropin-releasing factor (CRF) receptor. One derivative showed an IC50 value of 5.4 nM, highlighting the potential for treating anxiety and depression-related disorders .
In Vivo Studies
In animal models, administration of the compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and modulation of immune responses .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| Solubility | DMSO (soluble), Ethanol |
| Biological Activity | Anti-inflammatory, Antitumor |
| IC50 (CRF(1) Antagonism) | 5.4 nM |
特性
IUPAC Name |
3-benzyl-7-cyclopentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-14-15(18-11-21(14)13-8-4-5-9-13)20(17(23)19-16)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYPIVNQSVKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














